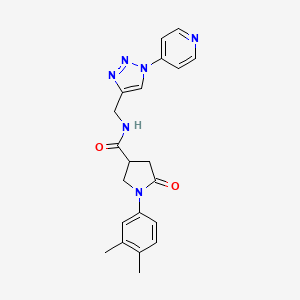
1-(3,4-dimethylphenyl)-5-oxo-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dimethylphenyl)-5-oxo-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C21H22N6O2 and its molecular weight is 390.447. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3,4-dimethylphenyl)-5-oxo-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidine-3-carboxamide is a complex polyheterocyclic compound with the molecular formula C21H22N6O2 and a molecular weight of approximately 390.447 g/mol. This compound features a pyrrolidine ring with a carboxamide group, a triazole moiety, and a dimethylphenyl group, which contribute to its potential biological activities.
Biological Activity
Preliminary studies indicate that this compound exhibits promising biological activities. The following areas have been investigated:
Antimicrobial Activity
Research has shown that compounds with similar structural features often exhibit antimicrobial properties. For instance, the presence of the triazole and pyrrolidine moieties has been linked to interactions with enzymes and receptors associated with microbial resistance mechanisms.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(3,4-dimethylphenyl)-5-oxo-N-(thiophen-2-yl)methyl)pyrrolidine | Similar pyrrolidine core; thiophene substitution | Antimicrobial |
| 2-(bis(3,5-dimethylphenyl)thiazole | Contains thiazole; related heterocyclic structure | Anticonvulsant |
| N'-arylidine derivatives of tetrahydropyrimidone | Heterocyclic compounds; similar synthetic pathways | Antimicrobial |
Anticonvulsant Activity
In studies evaluating anticonvulsant effectiveness using picrotoxin-induced convulsion models, compounds similar to this one have shown significant activity. For example, structural modifications that enhance the interaction of the pyrrolidine ring with other moieties have been correlated with increased anticonvulsant effects.
Cytotoxic Activity
The compound's potential cytotoxic effects have been explored against various cancer cell lines. Structural activity relationship (SAR) studies suggest that specific substitutions in the phenyl ring are crucial for enhancing cytotoxic activity. Notably, compounds exhibiting m,p-dimethyl substitutions in the phenyl ring have demonstrated significant anti-cancer properties.
Study on Anticancer Properties
A notable study conducted by Evren et al. (2019) developed novel compounds based on thiazole and tested their effectiveness against human lung adenocarcinoma cells (A549) and NIH/3T3 mouse embryoblast cells. The results indicated strong selectivity against both cell lines with IC50 values significantly lower than those of standard treatments like doxorubicin.
Molecular Dynamics Simulations
Molecular dynamics simulations have been employed to understand the interactions between this compound and target proteins such as Bcl-2. These simulations reveal that hydrophobic interactions play a significant role in binding affinity, which is critical for its potential therapeutic applications.
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-5-oxo-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c1-14-3-4-19(9-15(14)2)26-12-16(10-20(26)28)21(29)23-11-17-13-27(25-24-17)18-5-7-22-8-6-18/h3-9,13,16H,10-12H2,1-2H3,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGBKKIGIQHBFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CN(N=N3)C4=CC=NC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














